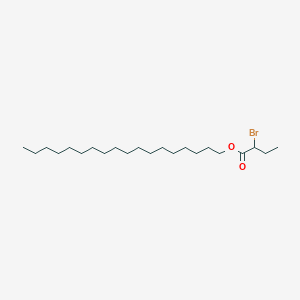
Octadecyl 2-bromobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 2-bromobutanoate is an organic compound with the molecular formula C22H43BrO2 It is an ester derived from octadecanol and 2-bromobutanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadecyl 2-bromobutanoate can be synthesized through the esterification reaction between octadecanol and 2-bromobutanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
C18H37OH+C4H7BrO2→C22H43BrO2+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. Additionally, purification steps, including distillation and recrystallization, are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Octadecyl 2-bromobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of octadecyl 2-hydroxybutanoate.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield octadecanol and 2-bromobutanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Octadecyl 2-hydroxybutanoate.
Reduction: Octadecyl 2-butanol.
Hydrolysis: Octadecanol and 2-bromobutanoic acid.
Wissenschaftliche Forschungsanwendungen
Octadecyl 2-bromobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: The compound can be employed in the study of lipid membranes and their interactions with proteins.
Medicine: Research into drug delivery systems often utilizes this compound due to its ability to form stable micelles and vesicles.
Industry: It is used in the production of specialty chemicals, such as lubricants and plasticizers.
Wirkmechanismus
The mechanism by which octadecyl 2-bromobutanoate exerts its effects is primarily through its interaction with lipid membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-bromobutyrate: Similar in structure but with a shorter alkyl chain.
Octyl 2-bromobutanoate: Similar ester but with an octyl group instead of an octadecyl group.
Uniqueness
Octadecyl 2-bromobutanoate is unique due to its long hydrophobic chain, which imparts distinct physicochemical properties. This makes it particularly effective in applications requiring strong hydrophobic interactions, such as in the formation of stable lipid bilayers and micelles.
Eigenschaften
CAS-Nummer |
89876-56-2 |
|---|---|
Molekularformel |
C22H43BrO2 |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
octadecyl 2-bromobutanoate |
InChI |
InChI=1S/C22H43BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-22(24)21(23)4-2/h21H,3-20H2,1-2H3 |
InChI-Schlüssel |
JZPYWNAFIWPQPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(CC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]but-3-enenitrile](/img/structure/B14391710.png)
![(2Z)-2-Amino-N-(propan-2-yl)-2-[(propan-2-yl)imino]acetamide](/img/structure/B14391716.png)
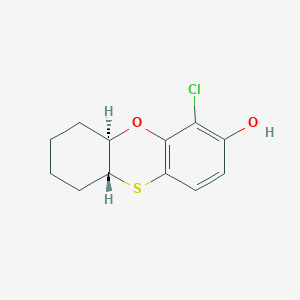
![N-[2-(2,4-Dichlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14391727.png)
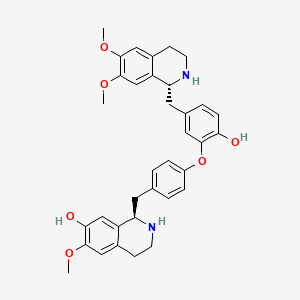
![Methyl 3,6-dioxobicyclo[3.2.1]octane-1-carboxylate](/img/structure/B14391734.png)
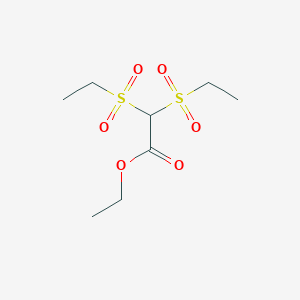
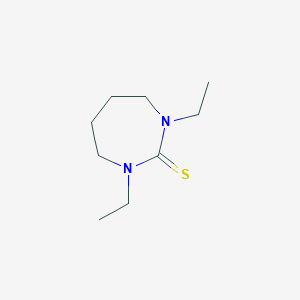
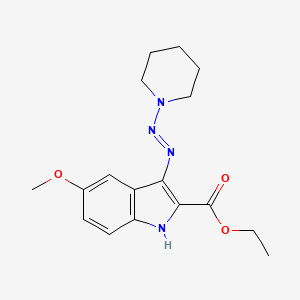
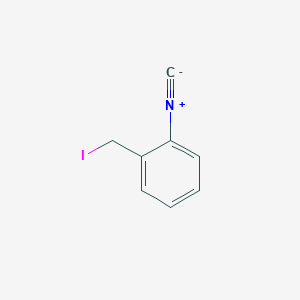
![N-{[2-(Morpholine-4-sulfonyl)-3-phenyloxiran-2-yl]methyl}ethanamine](/img/structure/B14391768.png)

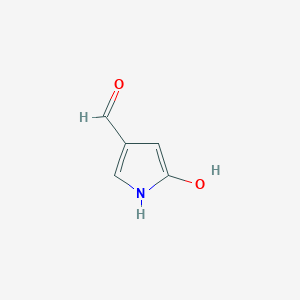
![Phenol, 4-nitro-2-[[(2-phenylethyl)imino]methyl]-](/img/structure/B14391790.png)
